molecular formula C19H20F4N2 B1334322 1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane CAS No. 503807-36-1

1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane

Cat. No. B1334322
CAS RN: 503807-36-1
M. Wt: 352.4 g/mol
InChI Key: LNPSQSBSSAFBPW-UHFFFAOYSA-N
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Description

The compound "1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane" is a diazepine derivative, which is a class of heterocyclic compounds featuring a seven-membered ring containing two nitrogen atoms. Diazepines are of significant interest due to their potential pharmacological properties, including anxiolytic activity . The presence of fluorine atoms in the structure, as indicated by the 4-fluorophenyl and trifluoromethyl groups, suggests that this compound may exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of diazepine derivatives can be achieved through various methods. One approach involves a one-pot double condensation reaction, as demonstrated in the synthesis of related compounds such as 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine . Another method includes a two-step one-pot synthesis using 2-Amino-4’-fluorobenzophenone as a starting material, followed by base-catalyzed reactions to yield N-alkyl and C-3 arylidene derivatives . These methods highlight the versatility and adaptability of synthetic strategies for diazepine derivatives.

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be elucidated using single-crystal X-ray diffraction analysis. For instance, the structure of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine has been determined, revealing a chair conformation for the seven-membered ring and an extended conformation that precludes close intramolecular interactions of the phenyl rings . Such structural insights are crucial for understanding the conformational preferences and potential reactivity of the compound .

Chemical Reactions Analysis

Diazepine derivatives can undergo various chemical reactions, including transformations to N-alkyl and C-3 arylidene derivatives through base-catalyzed reactions . Additionally, intramolecular dehydrofluorination reactions have been observed in the synthesis of diareno-1,2-diazepines, where the elimination of hydrogen fluoride from azo-compounds leads to cyclization . These reactions demonstrate the reactivity and potential for further functionalization of diazepine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure and substituents. The presence of fluorine atoms can significantly affect these properties, as fluorine is highly electronegative and can alter the electronic distribution within the molecule. The synthesis of fluoroalkyl substituted 1,2-diaza-3-one heterocycles, for example, showcases the importance of fluorine-containing building blocks in accessing biologically relevant structures . The anxiolytic activity observed in some diazepine derivatives further underscores the potential impact of these compounds on biological systems .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has been conducted on the synthesis of various 1,4-diazepane derivatives. For instance, Moser and Vaughan (2004) explored the synthesis of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, providing insights into the methodologies for creating similar compounds (Moser & Vaughan, 2004).

  • Characterization of Compounds : Compounds related to 1,4-diazepane have been characterized through various spectroscopic techniques, as demonstrated by Wlodarczyk et al. (2007), who investigated the microwave-assisted synthesis of 1,4-diazepin-5-ones (Wlodarczyk et al., 2007).

Chemical Reactions and Properties

  • Reactivity Studies : Banks et al. (1996) explored N-Halogeno compounds, including 1,4-diazoniabicyclo[2.2.2]octane salts, which are similar in structure to 1,4-diazepane, to understand their reactivity as fluorinating agents (Banks et al., 1996).

  • Fluorination Processes : The research by Zupan et al. (1996) on the regioselectivity of fluorination processes using N-F type reagents provides insight into the fluorination potential of related diazepane compounds (Zupan et al., 1996).

Applications in Medicinal Chemistry

  • Cancer Research : A study by Wang et al. (2015) involved the synthesis of [11C]CX-6258, a tracer for imaging Pim kinases in cancer, which includes a 1,4-diazepane derivative in its structure. This highlights the potential use of such compounds in cancer research and imaging (Wang et al., 2015).

  • Enzyme Inhibition Studies : The research by Fanter et al. (2017) on the synthesis of 1,4-diazepanes as σ1 receptor ligands shows the importance of such compounds in studying receptor interactions and potential therapeutic applications (Fanter et al., 2017).

properties

IUPAC Name

1-[(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F4N2/c20-17-8-4-15(5-9-17)18(25-12-1-10-24-11-13-25)14-2-6-16(7-3-14)19(21,22)23/h2-9,18,24H,1,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSQSBSSAFBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane

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